molecular formula C9H18O4 B12527500 Methyl (3S)-4-butoxy-3-hydroxybutanoate CAS No. 666740-63-2

Methyl (3S)-4-butoxy-3-hydroxybutanoate

Cat. No.: B12527500
CAS No.: 666740-63-2
M. Wt: 190.24 g/mol
InChI Key: KBLGBYVYWJIJCG-QMMMGPOBSA-N
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Description

Methyl (3S)-4-butoxy-3-hydroxybutanoate is a chiral ester featuring a hydroxyl group at the 3rd carbon (S-configuration) and a butoxy group at the 4th carbon of a four-carbon chain, terminated by a methyl ester. The molecular formula is estimated as C₉H₁₈O₅ (molecular weight ≈ 206.24 g/mol).

Properties

CAS No.

666740-63-2

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (3S)-4-butoxy-3-hydroxybutanoate

InChI

InChI=1S/C9H18O4/c1-3-4-5-13-7-8(10)6-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

KBLGBYVYWJIJCG-QMMMGPOBSA-N

Isomeric SMILES

CCCCOC[C@H](CC(=O)OC)O

Canonical SMILES

CCCCOCC(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-4-butoxy-3-hydroxybutanoate typically involves the esterification of (3S)-4-butoxy-3-hydroxybutanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-4-butoxy-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium alkoxide in an alcohol solvent under reflux.

Major Products Formed

    Oxidation: Methyl (3S)-4-butoxy-3-oxobutanoate.

    Reduction: Methyl (3S)-4-butoxy-3-hydroxybutanol.

    Substitution: Methyl (3S)-4-alkoxy-3-hydroxybutanoate.

Scientific Research Applications

Methyl (3S)-4-butoxy-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3S)-4-butoxy-3-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Methyl (3S)-3,4-Dihydroxybutanoate

Key Differences :

  • Structure : Contains hydroxyl groups at both 3rd and 4th positions (C₅H₁₀O₄; MW 134.13 g/mol) .
  • Applications : Used as a chiral building block in pharmaceuticals due to its stereochemical purity and polar functional groups .
  • Comparison : The replacement of the 4th hydroxyl with a butoxy group in the target compound reduces polarity, likely improving membrane permeability in drug delivery systems.

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

Key Differences :

  • Structure: Features a trifluoroethylamino group and dimethyl substituents (synthesis involves trifluoromethanesulfonic acid and diisopropylethylamine) .
  • Applications : Fluorinated groups enhance metabolic stability, making it suitable for bioactive molecules .
  • Comparison: Unlike the target compound, this molecule’s amino and fluorine substituents confer distinct electronic and steric effects, favoring applications in medicinal chemistry over ester-based intermediates.

Methyl Laurate (Dodecanoic Acid Methyl Ester)

Key Differences :

  • Structure : A simple saturated fatty acid methyl ester (C₁₃H₂₆O₂; MW 214.35 g/mol) .
  • Applications: Used in lubricants and cosmetics due to its non-polar structure .
  • Comparison : The target compound’s hydroxyl and butoxy groups introduce hydrogen-bonding capacity, enabling interactions absent in methyl laurate.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl (3S)-4-butoxy-3-hydroxybutanoate C₉H₁₈O₅ ~206.24 Hydroxyl, butoxy, methyl ester Inferred: Drug intermediates
Methyl (3S)-3,4-dihydroxybutanoate C₅H₁₀O₄ 134.13 Two hydroxyl groups, methyl ester Pharmaceuticals
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 251.23 Trifluoroethylamino, dimethyl Bioactive molecules
Methyl laurate C₁₃H₂₆O₂ 214.35 Long-chain alkyl ester Cosmetics, lubricants

Application-Specific Considerations

  • Pharmaceuticals: The target’s stereochemistry and lipophilicity may improve pharmacokinetics compared to polar analogs like Methyl (3S)-3,4-dihydroxybutanoate .
  • Fine Chemicals : The butoxy group could enhance solubility in organic solvents, favoring use in catalytic reactions or polymer synthesis.

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